2-(2-Aminoethoxy)anisole-d3
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Overview
Description
2-(2-Aminoethoxy)anisole-d3 is a deuterated compound with the molecular formula C9H10D3NO2 and a molecular weight of 170.22. This compound is primarily used in scientific research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 2-(2-Aminoethoxy)anisole-d3 involves the reaction of 2-(2-Aminoethoxy)anisole with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the complete incorporation of deuterium .
Chemical Reactions Analysis
2-(2-Aminoethoxy)anisole-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced back to an amino group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-(2-Aminoethoxy)anisole-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: The compound is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)anisole-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for more accurate tracing of biochemical pathways. The compound can bind to enzymes and receptors, influencing their activity and providing insights into their function.
Comparison with Similar Compounds
2-(2-Aminoethoxy)anisole-d3 is unique due to its deuterium labeling, which distinguishes it from similar compounds such as:
2-(2-Aminoethoxy)anisole: The non-deuterated version of the compound, which lacks the stability and tracing capabilities provided by deuterium.
2-(2-Methoxyethoxy)anisole: A structurally similar compound with a methoxy group instead of an amino group, used in different types of chemical reactions and studies.
2-(2-Hydroxyethoxy)anisole: Another similar compound with a hydroxy group, used in various biochemical and industrial applications.
Properties
IUPAC Name |
2-[2-(trideuteriomethoxy)phenoxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJRKLKVCHMWLV-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675580 |
Source
|
Record name | 2-{2-[(~2~H_3_)Methyloxy]phenoxy}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189881-28-4 |
Source
|
Record name | 2-{2-[(~2~H_3_)Methyloxy]phenoxy}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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